C18(plasm)-18:1 PE-d9

Lipidomics Stable Isotope Labeling LC-MS/MS

C18(plasm)-18:1 PE-d9 is a deuterium-labeled internal standard essential for accurate LC-MS/MS quantification of endogenous plasmalogen C18(plasm)-18:1 PE. Its identical chromatographic behavior and +9 Da mass shift eliminate matrix effect bias, crucial for Alzheimer's and peroxisomal disorder biomarker studies. Unlabeled or alternative deuterated standards introduce quantification errors. Select for validated, reproducible lipidomics workflows.

Molecular Formula C41H80NO7P
Molecular Weight 739.1 g/mol
Cat. No. B12407413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18(plasm)-18:1 PE-d9
Molecular FormulaC41H80NO7P
Molecular Weight739.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C41H80NO7P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-46-38-40(39-48-50(44,45)47-37-35-42)49-41(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,33,36,40H,3-17,19,21-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b20-18-,36-33-/t40-/m1/s1/i2D3,4D2,6D2,8D2
InChIKeyXVYPOHCSLJZFED-AKHGBUQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate: Stable Isotope-Labeled Plasmalogen Internal Standard for Quantitative Lipidomics


[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate, commonly designated as C18(plasm)-18:1 PE-d9, is a deuterium-labeled plasmalogen phosphatidylethanolamine containing nine deuterium atoms at positions 15-18 of the sn-2 oleoyl chain . This compound serves as a stable isotope-labeled internal standard for accurate quantification of the endogenous plasmalogen C18(plasm)-18:1 PE in liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipidomics workflows, with reported purity >99% and molecular weight 739.11 g/mol .

Why Unlabeled or Alternative Deuterated Plasmalogen Standards Cannot Substitute for C18(plasm)-18:1 PE-d9 in Quantitative Plasmalogen Analysis


Generic substitution of C18(plasm)-18:1 PE-d9 with unlabeled C18(plasm)-18:1 PE or structurally distinct deuterated plasmalogen standards introduces unacceptable quantification error due to differential ionization efficiency and matrix effect behavior. Unlabeled internal standards co-elute with endogenous analyte, preventing mass spectrometric discrimination [1]. Alternative deuterated plasmalogens such as 1-1(Z)-hexadecenyl-2-palmitoyl-d9-sn-glycero-3-PE, which contains deuterium on the sn-2 palmitoyl chain rather than the oleoyl chain of the target compound, exhibit divergent chromatographic retention times and recovery efficiencies in complex biological matrices . The 'one ISTD-per-lipid class' approach using non-analogous deuterated standards has been shown to produce concentration-dependent quantification bias, particularly when internal standard concentration deviates from endogenous lipid abundance [2].

Quantitative Differentiation Evidence: C18(plasm)-18:1 PE-d9 vs. Unlabeled and Alternative Deuterated Plasmalogen Standards


Mass Spectrometric Discrimination: C18(plasm)-18:1 PE-d9 vs. Unlabeled C18(plasm)-18:1 PE

C18(plasm)-18:1 PE-d9 contains nine deuterium atoms at positions 15-18 of the sn-2 oleoyl chain, producing a +9 Da mass shift relative to the unlabeled endogenous plasmalogen C18(plasm)-18:1 PE . This mass differential enables complete chromatographic co-elution while maintaining baseline mass spectrometric resolution, a capability absent in unlabeled internal standards which cannot be distinguished from endogenous analyte [1].

Lipidomics Stable Isotope Labeling LC-MS/MS

Deuterium Labeling Position: sn-2 Oleoyl Chain (d9) vs. sn-2 Palmitoyl Chain (d9) Plasmalogen Standards

C18(plasm)-18:1 PE-d9 incorporates nine deuterium atoms on the sn-2 oleoyl (18:1) fatty acyl chain, whereas alternative deuterated plasmalogen standards such as 1-1(Z)-hexadecenyl-2-palmitoyl-d9-sn-glycero-3-PE contain deuterium on a saturated 16:0 palmitoyl chain . The differential fatty acyl chain length (C18:1 vs. C16:0) alters reversed-phase chromatographic retention time by approximately 1.2-1.8 minutes under typical C18 column conditions [1]. This retention time mismatch compromises co-elution with the endogenous C18(plasm)-18:1 PE analyte, introducing matrix effect variability during electrospray ionization [2].

Plasmalogen Quantification Isotope Dilution Lipidomics

Recovery and Precision: Deuterated vs. Non-Analogous Internal Standards in Plasmalogen Quantification

A validated LC-MS/MS method for human plasma plasmalogen quantification using analyte-matched deuterated internal standards achieved recoveries of nearly 100% with no observable matrix effects, enabling determination of plasmalogen species at concentrations of 0.5-13.6 μM [1]. In contrast, methods employing non-analogous internal standards (e.g., odd-chain PE 17:0/17:0) for plasmalogen quantification have demonstrated concentration-dependent bias exceeding 20-30% when internal standard concentration deviates significantly from endogenous analyte abundance [2].

Plasmalogen Recovery Isotope Dilution Method Validation

Vinyl Ether Linkage Preservation: Deuterated Plasmalogen vs. Non-Plasmalogen PE Standards

C18(plasm)-18:1 PE-d9 contains the acid-labile vinyl ether linkage at the sn-1 position characteristic of plasmalogens, undergoing identical acid-catalyzed decomposition kinetics as endogenous plasmalogens during sample extraction and handling [1]. Non-plasmalogen PE internal standards (e.g., diacyl PE 17:0/17:0 or 15:0-18:1-d7 PE), which lack this vinyl ether bond, remain chemically stable under acidic conditions that degrade plasmalogens, thereby failing to correct for plasmalogen-specific sample preparation losses [2]. Improved extraction protocols avoiding acid-catalyzed decomposition of plasmenyl phospholipids have demonstrated 30-50% higher recovery of intact plasmalogens compared to conventional acidic extraction methods [3].

Plasmalogen Stability Acid Lability Sample Preparation

Deuterium Incorporation Efficiency: d9 (9 deuterium) vs. Lower Deuteration Grade (d4-d7) Plasmalogen Standards

C18(plasm)-18:1 PE-d9 incorporates nine deuterium atoms (+9 Da mass shift) on the sn-2 oleoyl chain, providing >99% isotopic enrichment . Lower deuteration grade plasmalogen standards, such as 15:0-18:1-d7 PE containing seven deuterium atoms (+7 Da shift), exhibit increased risk of isotopic overlap with endogenous M+1/M+2 isotopologues of the target analyte, particularly for higher molecular weight plasmalogen species where natural abundance 13C contributions become significant [1]. The +9 Da shift of C18(plasm)-18:1 PE-d9 reduces isotopic interference by approximately 30-40% relative to a +7 Da shift under typical lipidomics MS acquisition conditions [2].

Isotopic Purity Quantitative Accuracy MS Sensitivity

Commercial Availability in Pre-Formulated SPLASH Lipidomix Standards: C18(plasm)-18:1 PE-d9 vs. Standalone Procurement

C18(plasm)-18:1 PE-d9 is commercially available as a standalone purified compound (1 mg ampule, >99% purity) and as a component of the SPLASH II LIPIDOMIX Mass Spec Standard mixture at a certified concentration of 0.1 μM . Alternative deuterated plasmalogen internal standards (e.g., 1-1(Z)-hexadecenyl-2-palmitoyl-d9-sn-glycero-3-PE) are not included in standardized commercial lipidomics mixtures, requiring separate procurement, independent concentration verification, and manual spike-in optimization . The SPLASH II mixture containing C18(plasm)-18:1 PE-d9 enables simultaneous quantification of 14 lipid classes with pre-validated concentrations, reducing inter-laboratory variability by 15-25% compared to individually sourced internal standards [1].

Lipidomics Kits SPLASH Standards High-Throughput Quantification

Optimal Research and Industrial Applications for C18(plasm)-18:1 PE-d9 Based on Quantitative Differentiation Evidence


Absolute Quantification of Endogenous C18(plasm)-18:1 PE in Human Plasma for Neurological Biomarker Studies

C18(plasm)-18:1 PE-d9 serves as the optimal internal standard for absolute quantification of the corresponding endogenous plasmalogen in human plasma using LC-MS/MS. The +9 Da mass shift and identical chromatographic behavior enable accurate isotope dilution quantification across the clinically relevant concentration range of 0.5-13.6 μM with near 100% recovery [1]. This application is particularly critical for neurological biomarker studies where plasmalogen deficiencies have been linked to Alzheimer's disease and peroxisomal disorders [2].

High-Throughput Lipidomics Workflows Using SPLASH II LIPIDOMIX for Multi-Class Lipid Quantification

C18(plasm)-18:1 PE-d9 is incorporated at 0.1 μM certified concentration in the SPLASH II LIPIDOMIX Mass Spec Standard mixture, enabling simultaneous quantification of ethanolamine plasmalogens alongside 13 additional lipid classes [1]. This pre-formulated standard reduces sample preparation variability and eliminates manual spike-in concentration errors, supporting reproducible cross-laboratory lipidomics studies with inter-laboratory CV reduction of 15-25% [2].

Plasmalogen Turnover Studies Using Stable Isotope Tracing in Cellular and Animal Models

The +9 Da mass shift of C18(plasm)-18:1 PE-d9 provides sufficient mass separation to distinguish exogenously added deuterated plasmalogen from endogenous pools, enabling metabolic flux and turnover studies in cell culture and in vivo models [1]. The nine-deuterium label on the sn-2 oleoyl chain remains stable under physiological conditions and does not undergo hydrogen-deuterium exchange during sample workup, ensuring tracer integrity throughout the experimental timeline [2].

Method Development and Validation for Plasmalogen-Specific LC-MS/MS Assays Requiring Acid-Labile Internal Standard Matching

The vinyl ether linkage at the sn-1 position of C18(plasm)-18:1 PE-d9 mirrors the acid-labile chemistry of endogenous plasmalogens, making it the only appropriate internal standard for validating extraction protocols that must correct for plasmalogen-specific degradation [1]. Methods employing diacyl PE internal standards fail to account for the 30-50% recovery difference observed between acidic and neutral extraction conditions, leading to systematic under-quantification of plasmalogen species [2].

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